
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups including a furan ring, a carbonyl group, a tetrahydroisoquinoline group, an imidazole ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, furan-2-carbonyl chloride could be used as a starting material . The exact synthesis pathway would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and imidazole rings, for example, are aromatic and would contribute to the compound’s stability . The tetrahydroisoquinoline group is a common structure in alkaloids and can exist in several different stereochemical configurations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, while the imidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and affect its solubility .Applications De Recherche Scientifique
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of compounds with structural similarities to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide, highlighting their potential in creating new chemical entities. For example, studies on the synthesis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have shown the importance of specific interactions, like F⋯O interactions, in the solid state, providing insights into molecular assembly and potential application in drug design (Grudova et al., 2020).
Biological Activity
Research on compounds incorporating imidazo[2,1-a]isoquinoline structures points to their diverse biological activities, including anti-inflammatory and antirhinoviral properties. This underlines the potential of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide in contributing to new therapeutic agents with specific pharmacological profiles (Hou et al., 2004).
Catalysis and Chemical Transformations
The utilization of sulfonamide-based compounds in catalytic processes and chemical transformations highlights another aspect of scientific research applications. For instance, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of polyhydroquinoline derivatives showcases the role of sulfonamide derivatives in facilitating efficient and eco-friendly chemical reactions (Khaligh, 2014).
Inhibition and Enzymatic Studies
Sulfonamide hybrids, including those with isoquinoline components, have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases. This research has significant implications for the development of drugs targeting various diseases, demonstrating the compound's relevance in medicinal chemistry (Ghomashi et al., 2022).
Environmental and Microbial Degradation
Studies on the microbial degradation of sulfonamide antibiotics provide insights into the environmental impact and biodegradation pathways of similar compounds. This research is crucial for understanding how these compounds interact with the environment and can inform strategies for mitigating their potential persistence and resistance propagation (Ricken et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-11-17(19-12-21)27(24,25)20-15-5-4-13-6-7-22(10-14(13)9-15)18(23)16-3-2-8-26-16/h2-5,8-9,11-12,20H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWKWHXMIZQYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)
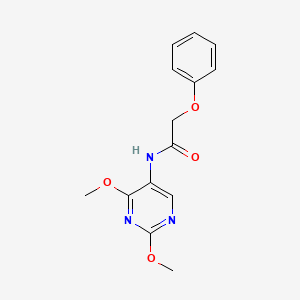

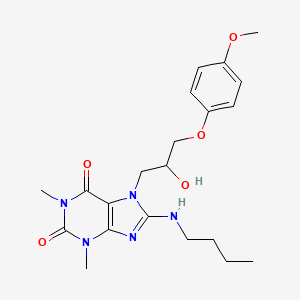
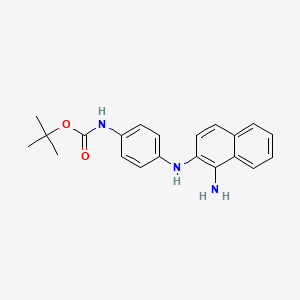
![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)
![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)
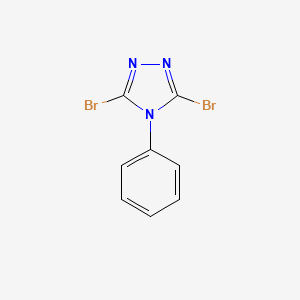
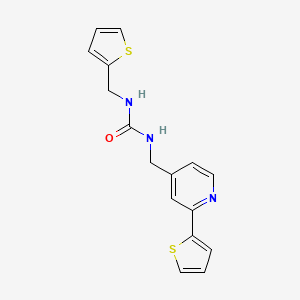
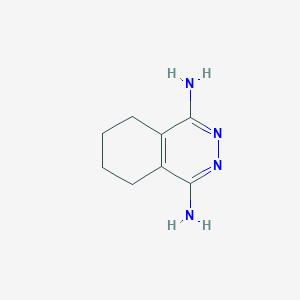

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)